3-(4-methanesulfonylphenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name 3-(4-methanesulfonylphenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide reflects its molecular architecture. The parent chain is a propanamide backbone (CH2CH2CONH2), with two key substituents:
- A 4-methanesulfonylphenyl group at position 3 of the propanamide chain. This consists of a benzene ring substituted with a methanesulfonyl (–SO2CH3) group at the para position.
- An N-[(3-methoxythiolan-3-yl)methyl] group attached to the amide nitrogen. This substituent features a thiolane (tetrahydrothiophene) ring with a methoxy (–OCH3) group at position 3 and a methylene (–CH2–) bridge linking it to the nitrogen.
The structural formula is represented as:
CH2CH2C(O)N(CH2C3H5S(OCH3))–C6H4–SO2CH3
A simplified SMILES notation is:
COC1(CSCC1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C
CAS Registry Number and Alternative Chemical Names
The compound is uniquely identified by its CAS Registry Number 2034573-22-1 . Alternative designations include:
| Identifier | Source |
|---|---|
| EVT-2763052 | EvitaChem |
| N-[(3-Methoxythiolan-3-yl)methyl]-3-(4-(methylsulfonyl)phenyl)propanamide | IUPAC variant |
No widely accepted trivial or trade names exist for this compound in public databases as of 2025.
Molecular Formula and Weight Calculations
The molecular formula C17H24N2O4S2 derives from:
- 17 carbon atoms : 3 from propanamide, 6 from benzene, 5 from thiolane, 3 from methoxy/methanesulfonyl groups
- 24 hydrogen atoms : Distributed across all hydrocarbon components
- 2 nitrogen atoms : One in the amide group, one in the thiolane ring
- 4 oxygen atoms : Two from sulfonyl groups, one from methoxy, one from amide
- 2 sulfur atoms : One in thiolane, one in methanesulfonyl
Molecular Weight Calculation:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 17 | 12.01 | 204.17 |
| H | 24 | 1.008 | 24.19 |
| N | 2 | 14.01 | 28.02 |
| O | 4 | 16.00 | 64.00 |
| S | 2 | 32.07 | 64.14 |
| Total | 384.52 |
The calculated molecular weight of 384.52 g/mol aligns with mass spectrometry data for this class of sulfonamide derivatives.
Structural Features Table
| Property | Description |
|---|---|
| Backbone | Propanamide (CH2CH2CONH2) |
| Aromatic Substituent | 4-Methanesulfonylphenyl (electron-withdrawing sulfonyl group) |
| Heterocyclic Substituent | 3-Methoxythiolan-3-ylmethyl (sulfur-containing saturated five-membered ring) |
| Functional Groups | Amide, sulfonyl, ether, thioether |
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S2/c1-21-16(9-10-22-12-16)11-17-15(18)8-5-13-3-6-14(7-4-13)23(2,19)20/h3-4,6-7H,5,8-12H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRQIDBVWXPFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methanesulfonylphenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-methanesulfonylphenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-methanesulfonylphenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylphenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds from the provided evidence share partial structural homology with the target molecule, enabling comparative analysis of physicochemical properties and substituent effects:
Table 1: Structural and Physicochemical Comparison
Key Observations
Backbone Variations :
- The target compound and BI82871 share a propanamide backbone, while BI82806 is an enamide (α,β-unsaturated amide), which may influence conformational flexibility and binding affinity.
Substituent Effects: Electron-Withdrawing Groups: The target’s 4-methanesulfonylphenyl group contrasts with 7d’s 4-methylphenyl and BI82871’s 2-fluorophenyl . Sulfonyl groups enhance polarity and may improve aqueous solubility compared to methyl or halogens. The target’s methoxythiolan group introduces a saturated sulfur ring, likely increasing metabolic stability compared to aromatic heterocycles.
Molecular Weight and Complexity :
- The target compound’s molecular weight is expected to exceed 350 g/mol (based on structural analogy), placing it in a higher range than BI82806 (267.34 g/mol) but comparable to 7d (389 g/mol) . Higher molecular weight may impact bioavailability.
Thermal Stability :
- Compounds in exhibit melting points between 134–178°C, suggesting moderate thermal stability. The target’s methanesulfonyl group could raise its melting point due to increased polarity.
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